molecular formula C5H8N4 B098693 3-Amino-5,6-dimethyl-1,2,4-triazine CAS No. 17584-12-2

3-Amino-5,6-dimethyl-1,2,4-triazine

Cat. No. B098693
CAS RN: 17584-12-2
M. Wt: 124.14 g/mol
InChI Key: UIKGLXJNZXSPGV-UHFFFAOYSA-N
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Description

3-Amino-1,2,4-triazines are a class of heterocyclic compounds that have garnered significant interest due to their utility as building blocks in synthetic and pharmaceutical chemistry. These compounds are characterized by the presence of an amino group at the 3-position on the triazine ring, which imparts unique reactivity towards various reagents such as carbonitrile, carbonyl, and isothiocyanate. The versatility of 3-amino-1,2,4-triazines is further highlighted by their applications in the synthesis of a wide range of heterocyclic derivatives with potential biological properties .

Synthesis Analysis

The synthesis of 3-amino-1,2,4-triazine derivatives often involves the interaction of intermediates with various reagents to yield a diverse array of triazine derivatives. For instance, the reaction of an intermediate chromeno-pyrimidine compound with hydrazonyl halides led to the formation of triazine derivatives with potential antitumor activity against human breast cell MCF-7 line and liver carcinoma cell line HepG2 . Additionally, the synthesis of 5,7-diamino[1,2,4]triazolo[1,5-a][1,3,5]triazines was achieved through the cyclocondensation of amino-triazoles with cyanoguanidine, demonstrating the flexibility of 3-amino-1,2,4-triazines in ring annulation reactions .

Molecular Structure Analysis

The molecular structure of 3-amino-1,2,4-triazine derivatives has been elucidated using various spectroscopic techniques and X-ray crystallography. For example, the crystal structure of a benzylmercapto triazolo-triazine compound was determined, revealing extensive intermolecular hydrogen bonding and pi-pi stacking interactions that contribute to the stability of the structure . Similarly, the crystal structure of allylic derivatives of triazolo-triazine was analyzed, showing intermolecular N-H...N hydrogen bonding and the presence of an attached dimethylsulfoxide molecule .

Chemical Reactions Analysis

The chemical reactivity of 3-amino-1,2,4-triazines is influenced by the substituents on the triazine ring. These compounds can undergo various reactions, including condensation with active methylene compounds, interaction with chlorinated active methylene compounds, and reactions with chloroacetonitrile to yield different triazine derivatives . Moreover, the reaction of a dimethoxymethyl thiazolidine compound with secondary amines resulted in the formation of 2,4-diamino-s-triazines, showcasing the unexpected reactivity of these compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-amino-1,2,4-triazines are closely related to their molecular structure. The crystal structure analysis of 3-amino-1,2,4-triazine itself revealed hydrogen-bonded chains in the crystal, which are inclined to the crystal axes, and a comparison of the distortion of the triazine ring in the crystal with gas-phase ab initio molecular-orbital calculations . These properties are essential for understanding the behavior of these compounds in various chemical environments and their potential applications.

Scientific Research Applications

Molecular Structure and Crystal Analysis

  • Molecular Salt Formation : 3-Amino-5,6-dimethyl-1,2,4-triazine forms a molecular salt with unique structural characteristics. The crystal structure includes hydrogen bonds forming specific ring motifs and stacking arrangements, contributing to our understanding of molecular interactions and crystal engineering (Sangeetha, Balasubramani, Thanigaimani, & Razak, 2017).

Synthesis and Biological Properties

  • Synthesis of Novel Derivatives : Research on the synthesis of novel derivatives of 1,2,4-triazines, including 3-amino-5,6-dimethyl-1,2,4-triazine, has led to compounds with potential larvicidal and antibacterial properties (Castelino et al., 2014).

Electrochemical Studies

  • Electrochemical Behavior Analysis : The electrochemical properties of triazine derivatives, including 3-amino-5,6-dimethyl-1,2,4-triazine, have been studied in non-aqueous media. Such studies are crucial for understanding the redox behavior and potential applications in electrochemistry (Farzinnejad et al., 2005).

Spectrophotometric Analysis

  • Charge Transfer Complex Formation : The formation of charge transfer complexes involving 3-amino-5,6-dimethyl-1,2,4-triazine has been investigated, providing insights into its interaction with other molecular entities and potential applications in analytical chemistry (Al-Attas, Habeeb, & Al-Raimi, 2009).

Applications in Material Science

  • Synthesis of Bioactive Compounds : The compound has been involved in the synthesis of bioactive compounds, showcasing its versatility in pharmaceutical and material science applications (Banerjee, Brown, & Weerapana, 2013).

properties

IUPAC Name

5,6-dimethyl-1,2,4-triazin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H8N4/c1-3-4(2)8-9-5(6)7-3/h1-2H3,(H2,6,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIKGLXJNZXSPGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NC(=N1)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1022269
Record name 3-Amino-5,6-dimethyl-1,2,4-triazine
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Molecular Weight

124.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-5,6-dimethyl-1,2,4-triazine

CAS RN

17584-12-2
Record name 3-Amino-5,6-dimethyl-1,2,4-triazine
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Record name 3-Amino-5,6-dimethyl-1,2,4-triazine
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Record name 3-Amino-5,6-dimethyl-1,2,4-triazine
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Record name 5,6-dimethyl-1,2,4-triazin-3-ylamine
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Record name 3-AMINO-5,6-DIMETHYL-1,2,4-TRIAZINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
77
Citations
JB Li, R Wang, M Liu, MH Wu, QH Jin, ZF Li, HQ Tang… - Polyhedron, 2014 - Elsevier
Seven new copper(I) complexes containing 3-amino-5,6-dimethyl-1,2,4-triazine (ADMT), [Cu(μ-Cl)(ADMT)(PPh 3 )] 2 (1), [Cu(μ-NCS)(ADMT)(PPh 3 )] 2 (2), [Cu(ADMT)(PPh 3 ) 2 Cl] (3), […
Number of citations: 11 www.sciencedirect.com
AA Shoukry, RM Alghanmi - Spectrochimica Acta Part A: Molecular and …, 2015 - Elsevier
With the purpose of studying the binding behavior of Pd(II) complexes with DNA as the main biological target, and their ability to penetrate reasonably into tumour cells and destroy their …
Number of citations: 14 www.sciencedirect.com
MA El-Naggar, MAM Abu-Youssef, M Haukka… - Inorganics, 2023 - mdpi.com
The [Ag(3ADMT)(NO 3 )] n complex was synthesized by the self-assembly of 3-amino-5,6-dimethyl-1,2,4-triazine (3ADMT) and AgNO 3 . Its molecular structure was analyzed utilizing …
Number of citations: 1 www.mdpi.com
R Sangeetha, K Balasubramani, K Thanigaimani… - IUCrData, 2017 - scripts.iucr.org
In the title molecular salt, C5H9N4+·C13H10NO2−·C5H8N4, the asymmetric unit consists of a 6-amino-3,4-dimethyl-1,2,4-triazin-1-ium cation, a 2-anilinobenzoate anion and a neutral 3…
Number of citations: 3 scripts.iucr.org
T Suzuki, M Okazaki… - Journal of heterocyclic …, 1986 - Wiley Online Library
The title compound was reacted with four types of electrophiles and the respective reaction sites were investigated. The reaction with aryl isocyanates in the conventional way yielded …
Number of citations: 3 onlinelibrary.wiley.com
S Bel Haj Salah, ML Mrad, V Ferretti… - … Section E: Structure …, 2013 - scripts.iucr.org
In the title compound, C5H9N4+·NO3−, the organic cations and the nitrate anions have both crystallographically imposed mirror symmetry and are linked via N—H⋯O hydrogen bonds, …
Number of citations: 2 scripts.iucr.org
YH Jiang, LN Cui, X Huang, QH Jin… - … Section E: Structure …, 2011 - scripts.iucr.org
The asymmetric unit of the title compound, [Ag(C5H8N4)3](CF3O3S)·C5H8N4, contains two cations, two anions and two uncoordinated 3-amino-5,6-dimethyl-1,2,4-triazine (admt) …
Number of citations: 3 scripts.iucr.org
MF Self, WT Pennington… - Journal of coordination …, 1991 - Taylor & Francis
Reaction of trimethylaluminum with 3-amino-5,6-dimethyl-l,2,4-triazine in toluene affords the crystalline product [(Al(CH 3 ) 2 )] 5 [C 11 H 15 N 8 ][Al(CH 3 ) 3 ] (I). (I) crystallizes in the …
Number of citations: 3 www.tandfonline.com
R Sangeetha, K Balasubramani - Crystallography Reports, 2018 - Springer
The title molecular salts (C 5 H 9 N $$_{4}^{ + }$$ )(C 5 H 8 N 4 )(C 7 H 5 O $$_{3}^{ - }$$ ) (I) and (C 5 H 9 N $$_{4}^{ + }$$ )(C 8 H 5 O $$_{4}^{ - }$$ ) (II) have been synthesized and …
Number of citations: 1 link.springer.com
WW Paudler, TK Chen - The Journal of Organic Chemistry, 1971 - ACS Publications
The N-oxidation of 1, 2, 4-triazines affords the 1-oxides when C8 is either unsubstituted or is substituted by a methoxyl group. It has been shown that N-oxidationof 3-amino-l, 2, 4-…
Number of citations: 45 pubs.acs.org

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